molecular formula C16H23N B1312795 1,1,7,7-Tetramethyljulolidine CAS No. 325722-28-9

1,1,7,7-Tetramethyljulolidine

Cat. No.: B1312795
CAS No.: 325722-28-9
M. Wt: 229.36 g/mol
InChI Key: MZKXTXKVGSAPEG-UHFFFAOYSA-N
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Description

1,1,7,7-Tetramethyljulolidine: is an organic compound with a unique structure that includes a fused nitrogen-containing ring system. This compound is known for its rigid structure and significant electron-donating properties, making it a valuable component in various scientific and industrial applications, particularly in the field of nonlinear optical materials.

Future Directions

The future directions for 1,1,7,7-Tetramethyljulolidine research could involve further optimizing its molecular structure to enhance its electro-optic activity . Additionally, exploring the potential application of the benzo [b]furan ring in NLO chromophores could be another promising direction .

Biochemical Analysis

Biochemical Properties

1,1,7,7-Tetramethyljulolidine plays a crucial role in biochemical reactions as an electron donor. It is often used in the synthesis of chromophores, where it interacts with acceptor molecules such as 2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)-malonitrile. The interaction between this compound and these acceptor molecules involves the transfer of electrons, which enhances the electro-optic properties of the resulting chromophores . Additionally, this compound interacts with various enzymes and proteins that facilitate its incorporation into larger molecular structures.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of proteins involved in signal transduction. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism. The impact of this compound on cellular function includes the modulation of metabolic pathways and the enhancement of cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an electron donor. This compound binds to specific biomolecules, facilitating electron transfer reactions that lead to the activation or inhibition of enzymes. For example, this compound can activate certain enzymes by donating electrons, thereby enhancing their catalytic activity. Conversely, it can inhibit other enzymes by binding to their active sites and preventing substrate access . These interactions result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by modulating enzyme activity and gene expression. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while doses outside this range lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to electron transfer reactions. It interacts with enzymes and cofactors that facilitate its incorporation into larger molecular structures. The presence of this compound can influence metabolic flux and alter the levels of specific metabolites. This compound plays a role in the regulation of oxidative and reductive reactions within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its biological activity and influence cellular responses to external stimuli .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,7,7-Tetramethyljulolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-6-tert-butyl-4-dicyanomethylene-4H-pyran with 9-formyl-1,1,7,7-tetramethyljulolidine in the presence of glycerol and piperidine . This reaction proceeds under controlled temperature and pressure to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,7,7-Tetramethyljulolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

    Reduction: Reduction reactions can modify the functional groups attached to the julolidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted julolidine derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high electron-donating capability and rigid structure, which significantly enhance its performance in nonlinear optical materials and other advanced applications. Its tetramethyl substitution provides additional steric hindrance, reducing rotational freedom and increasing stability in various chemical environments .

Properties

IUPAC Name

4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKXTXKVGSAPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464407
Record name 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325722-28-9
Record name 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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